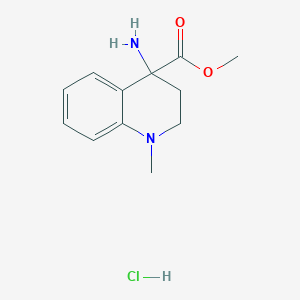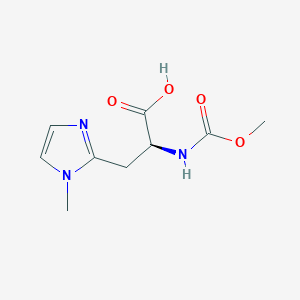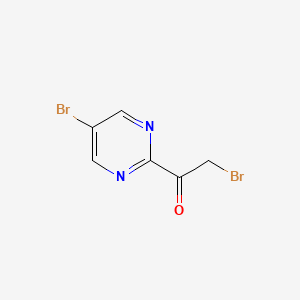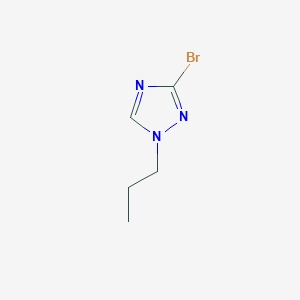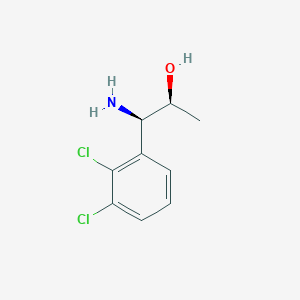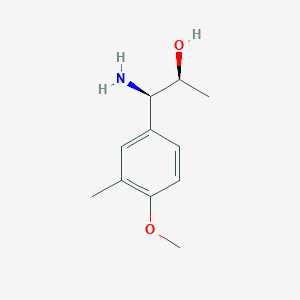
(1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. Its unique stereochemistry makes it an interesting subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using reagents like ammonium acetate and sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the amino group to a primary amine or the hydroxyl group to a methylene group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: NaH, alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines or methylene derivatives
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate for treating diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-methylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry of the compound also contributes to its distinct properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1 |
Clé InChI |
YJLGGNXKKIPDFU-KWQFWETISA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@H]([C@H](C)O)N)OC |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


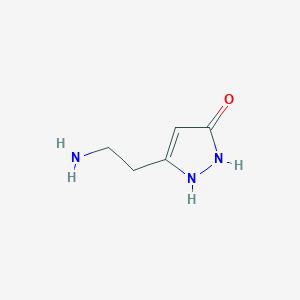
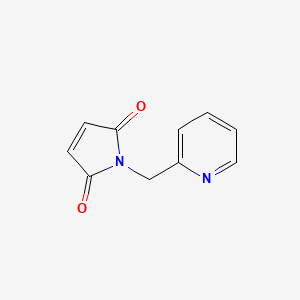

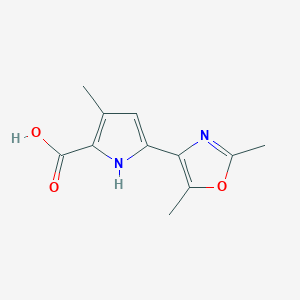
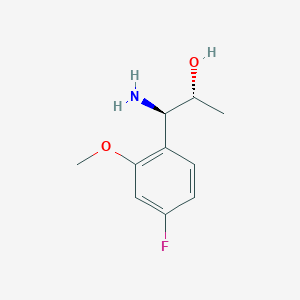
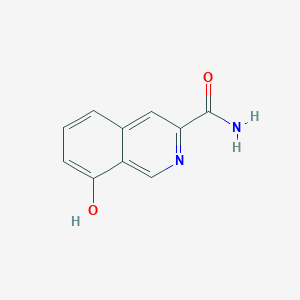
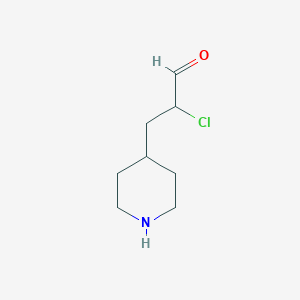
![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
